Benzenamine, N,4-dimethyl-N-(1-methyl-2-propenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,4-dimethyl-N-(1-methyl-2-propenyl)- typically involves the alkylation of 4-methylaniline. One common method is the reaction of 4-methylaniline with 1-methyl-2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N,4-dimethyl-N-(1-methyl-2-propenyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,4-dimethyl-N-(1-methyl-2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Benzenamine, N,4-dimethyl-N-(1-methyl-2-propenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N,4-dimethyl-N-(1-methyl-2-propenyl)- involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form coordination complexes with metal ions, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a ligand in biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-: Similar structure but lacks the 1-methyl-2-propenyl group.
Benzenamine, 2,4-dimethyl-: Similar structure but with different substitution patterns on the aromatic ring.
Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group, leading to different chemical properties.
Uniqueness
Benzenamine, N,4-dimethyl-N-(1-methyl-2-propenyl)- is unique due to the presence of both a methyl group and a 1-methyl-2-propenyl group on the amino nitrogen. This unique substitution pattern imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications.
Properties
CAS No. |
62378-88-5 |
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Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-but-3-en-2-yl-N,4-dimethylaniline |
InChI |
InChI=1S/C12H17N/c1-5-11(3)13(4)12-8-6-10(2)7-9-12/h5-9,11H,1H2,2-4H3 |
InChI Key |
ILPLWMOMBPPIEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(C)C=C |
Origin of Product |
United States |
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